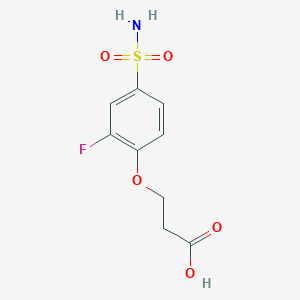
3-(2-Fluoro-4-sulfamoylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-4-sulfamoylphenoxy)propanoic acid is an organic compound that belongs to the class of phenoxypropanoic acids It is characterized by the presence of a fluorine atom and a sulfonamide group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 3-(2-Fluoro-4-sulfamoylphenoxy)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amine group is sulfonated using chlorosulfonic acid to form the sulfonamide.
Etherification: The sulfonamide derivative is then reacted with 3-chloropropanoic acid under basic conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-(2-Fluoro-4-sulfamoylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups, forming new derivatives.
Esterification: The carboxylic acid moiety can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Fluoro-4-sulfamoylphenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-sulfamoylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its target sites. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2-Fluoro-4-sulfamoylphenoxy)propanoic acid can be compared with other similar compounds, such as:
3-(2-Fluorophenyl)propanoic acid: This compound lacks the sulfonamide group, making it less effective in enzyme inhibition.
3-(2-Fluoro-4-hydroxyphenyl)propanoic acid: The hydroxyl group in place of the sulfonamide group alters its chemical reactivity and biological activity.
3-Fluoro-2-(phosphonooxy)propanoic acid:
The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonamide group, which imparts specific chemical and biological properties that are not present in the other similar compounds.
Properties
Molecular Formula |
C9H10FNO5S |
|---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
3-(2-fluoro-4-sulfamoylphenoxy)propanoic acid |
InChI |
InChI=1S/C9H10FNO5S/c10-7-5-6(17(11,14)15)1-2-8(7)16-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)(H2,11,14,15) |
InChI Key |
YIRTYVNTAGJAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
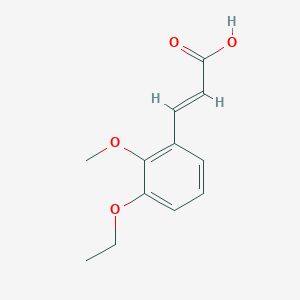
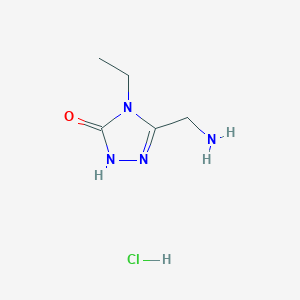

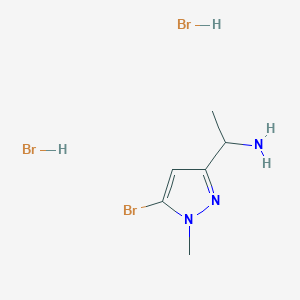
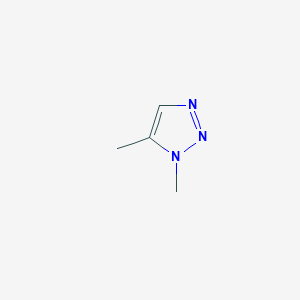
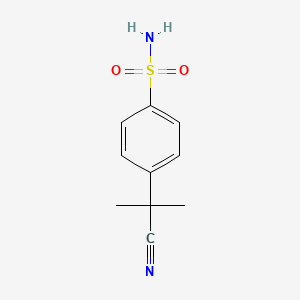

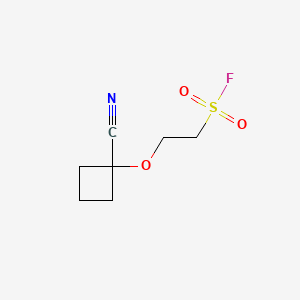
![(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13508224.png)
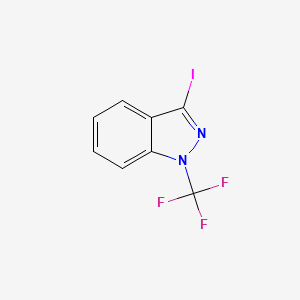
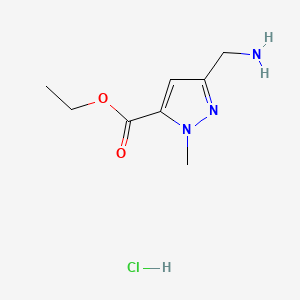
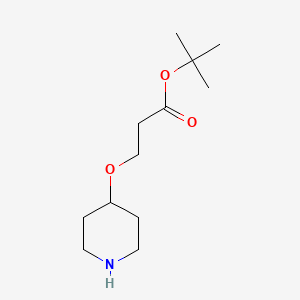
![6-Aminospiro[3.3]heptan-2-one](/img/structure/B13508244.png)
